![molecular formula C15H16N2O3S B2906432 3-(benzenesulfonamido)-N-phenylpropanamide CAS No. 881934-10-7](/img/structure/B2906432.png)
3-(benzenesulfonamido)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonamido)-N-phenylpropanamide is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs . Sulfonamides are characterized by the general formula R−SO2NR’R", where each R is some organic group .
Synthesis Analysis
The synthesis of benzenesulfonamido compounds involves a scaffold modification strategy . A novel series of such compounds was designed, synthesized, and purified . The synthesis of sulfonamides, in general, involves an amidation reaction .Molecular Structure Analysis
The molecular structure of benzenesulfonamido compounds is complex and involves various structural elements . The design of synthesis of benzenesulfonamido derivatives containing thiazol-4-one scaffold was shown in Scheme 1 . Analysis of structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .Chemical Reactions Analysis
Sulfonamides, including 3-(benzenesulfonamido)-N-phenylpropanamide, exhibit a range of pharmacological activities . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Mechanism of Action
As a sulfonamide antibiotic, 3-(benzenesulfonamido)-N-phenylpropanamide functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it competitively inhibits the enzyme dihydropteroate synthase . PABA is needed in enzymatic reactions that produce folic acid, which acts as a coenzyme in the synthesis of purines and pyrimidines .
Safety and Hazards
The safety data sheets of similar compounds provide information about the potential hazards and safety measures associated with these compounds . They include information on first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .
properties
IUPAC Name |
3-(benzenesulfonamido)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMRNBVBXKAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.